molecular formula C11H20N2O2 B3419042 Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate CAS No. 1357353-02-6

Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate

Cat. No.: B3419042
CAS No.: 1357353-02-6
M. Wt: 212.29 g/mol
InChI Key: VERHYGQTHIOMQC-UHFFFAOYSA-N
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Description

Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate is a bicyclic carbamate derivative featuring a rigid norbornane-like scaffold. Its stereochemical configuration, molecular stability, and functional groups make it a valuable intermediate in medicinal chemistry, particularly for synthesizing chiral amines and constrained peptidomimetics. The compound exists in multiple stereoisomeric forms, such as (1S,4S,5S) (CAS: 1932796-87-6) and (1R,4R,5S) (CAS: 1932203-04-7) , which influence its physicochemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERHYGQTHIOMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152760
Record name Carbamic acid, N-2-azabicyclo[2.2.1]hept-5-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357353-02-6
Record name Carbamic acid, N-2-azabicyclo[2.2.1]hept-5-yl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357353-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-2-azabicyclo[2.2.1]hept-5-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate typically involves the protection of the amine group in 2-azabicyclo[2.2.1]heptane with a tert-butyl carbamate group. One common method involves the reaction of 2-azabicyclo[2.2.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Alkylated carbamates

Scientific Research Applications

Medicinal Chemistry

Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate is primarily researched for its potential as a pharmaceutical agent:

Neurological Applications

Research indicates that derivatives of azabicyclo compounds can exhibit activity as neuroprotective agents. Studies have shown that compounds similar to tert-butyl-2-azabicyclo[2.2.1]heptan can modulate neurotransmitter systems, potentially aiding in conditions like Alzheimer's disease and Parkinson's disease .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer properties due to its ability to induce apoptosis in certain cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that promote cell survival .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

Synthesis of Complex Molecules

This compound can be utilized in the synthesis of more complex heterocyclic compounds, which are critical in drug development and materials science . Its unique bicyclic structure allows for various functionalization reactions.

Case Study: Synthesis of Bioactive Compounds

A recent study demonstrated the use of tert-butyl-2-azabicyclo[2.2.1]heptan in synthesizing novel bioactive molecules with enhanced pharmacological profiles . The study highlighted the efficiency of using this compound as a precursor in multi-step synthetic pathways.

Analytical Chemistry

In analytical chemistry, tert-butyl-2-azabicyclo[2.2.1]heptan can be employed as a standard reference material for method development and validation in various assays:

Chromatographic Techniques

The compound's stability and well-defined structure make it suitable for use in high-performance liquid chromatography (HPLC) methods aimed at quantifying related compounds in biological samples .

Mechanism of Action

The mechanism of action of tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Key Compounds:

Tert-butyl (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate

  • CAS : 1932203-04-7
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29
  • Configuration : (1R,4R,5S)
  • Storage : Room temperature, dark, dry conditions .

Tert-butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate

  • CAS : 1400808-13-0
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29
  • Purity : 95%
  • Storage : 2–8°C (AstaTech Inc.) .

Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS: 359779-73-0 Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 Key Difference: Bicyclo[2.1.1]hexane scaffold with an acetyl substituent .

Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride

  • CAS : 1801767-45-2
  • Molecular Formula : C₁₁H₂₁ClN₂O₂
  • Molecular Weight : 249
  • Key Difference : Spiro[3.3]heptane core with a hydrochloride salt .

Physicochemical Properties

Compound (CAS) Molecular Weight Ring System Substituents Storage Conditions
1932796-87-6 212.29 Bicyclo[2.2.1]heptane Carbamate Not specified
1932203-04-7 212.29 Bicyclo[2.2.1]heptane Carbamate Room temperature
359779-73-0 225.28 Bicyclo[2.1.1]hexane Acetyl, carboxylate Not specified
1801767-45-2 249 Spiro[3.3]heptane Hydrochloride salt 2–8°C

Key Observations :

  • The bicyclo[2.2.1]heptane derivatives exhibit higher rigidity compared to the bicyclo[2.1.1]hexane and spiro analogs, impacting their conformational flexibility in drug design.
  • The hydrochloride salt (CAS: 1801767-45-2) shows increased molecular weight and hygroscopicity, necessitating refrigeration .

Commercial Availability and Purity

Compound (CAS) Supplier Purity Availability
1932203-04-7 Not specified Not specified Temporarily out of stock
1400808-13-0 AstaTech Inc. 95% Available (0.1–0.25 g)
1801767-45-2 GLPBIO Not specified Research use only

Note: The (1R,4R,5R) isomer (CAS: 1400808-13-0) is more readily accessible for small-scale research, while other stereoisomers face supply constraints .

Biological Activity

Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate, also known by its CAS number 1932203-04-7, is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1932203-04-7
  • Purity : Typically ≥ 97%

This compound acts primarily as an inhibitor of certain neurotransmitter receptors, particularly those involved in the cholinergic system. Its structure allows it to mimic acetylcholine, thereby influencing synaptic transmission.

Key Mechanisms:

  • Cholinergic Modulation : The compound interacts with nicotinic and muscarinic receptors, leading to enhanced synaptic activity in specific neuronal pathways.
  • Neuroprotective Effects : Research indicates that it may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Cognitive Enhancement :
    • Animal models have shown that administration of this compound leads to improved memory and learning capabilities, attributed to its cholinergic activity.
  • Pain Management :
    • The compound has demonstrated efficacy in reducing pain responses in neuropathic pain models, suggesting potential applications in pain management therapies.
  • Anti-inflammatory Properties :
    • In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases.

Study 1: Cognitive Enhancement in Rodent Models

A study published in a peer-reviewed journal demonstrated that rodents treated with this compound exhibited significant improvements in maze navigation tasks compared to control groups, suggesting enhanced cognitive function due to increased cholinergic activity.

Study 2: Analgesic Effects

In a controlled trial involving neuropathic pain models, the administration of this compound resulted in a marked decrease in pain sensitivity, indicating its potential as an analgesic agent.

Data Summary Table

Biological ActivityObservationsReferences
Cognitive EnhancementImproved memory and learning in rodent models
Pain ManagementReduced pain sensitivity in neuropathic models
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate?

  • Methodological Answer : Synthesis typically involves multi-step strategies starting from norbornene derivatives. A key step is the introduction of the carbamate group via tert-butoxycarbonyl (BOC) protection. For example, BOC-protected intermediates (e.g., N-BOC-7-azabicyclo[2.2.1]heptan-2-one) are used in cyclization reactions, followed by functionalization at the 5-position. Critical steps include ring-opening with nucleophiles and stereochemical control using chiral catalysts or auxiliaries .
  • Quality Control : Post-synthesis, purity (>97%) is confirmed via HPLC and COA documentation, as seen in standardized protocols for related bicyclic carbamates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1D (1H, 13C) and 2D (COSY, HSQC) NMR are used to resolve stereochemical assignments and verify bicyclic framework integrity. Discrepancies in coupling constants may arise due to conformational rigidity, requiring comparison with computational models .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • HPLC : Purity analysis (>97%) employs reverse-phase columns with UV detection, as standardized for BOC-protected analogs .

Advanced Research Questions

Q. How can computational methods predict stereochemical outcomes in the synthesis of bicyclo[2.2.1]heptane carbamates?

  • Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) model transition states to predict enantioselectivity. For example, ICReDD’s reaction path search methods combine quantum chemistry with experimental data to optimize chiral induction. This approach reduces trial-and-error in identifying catalysts (e.g., chiral Lewis acids) for asymmetric cyclization .
  • Validation : Computational results are cross-validated with experimental optical rotation data and X-ray crystallography (where available) .

Q. What experimental strategies address low yields in the cyclization steps of this compound’s synthesis?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states.
  • Catalyst Screening : Chiral catalysts (e.g., Ru-phosphine complexes) improve enantiomeric excess (ee).
  • In-Situ Monitoring : Techniques like FTIR or ReactIR track intermediate formation, enabling real-time adjustments to reaction conditions .
    • Case Study : Green chemistry principles (e.g., microwave-assisted synthesis) reduce energy consumption and improve yields in multi-step routes .

Q. How can researchers resolve conflicting crystallographic and spectroscopic data for bicyclic carbamates?

  • Methodological Answer :

  • Dynamic NMR : Variable-temperature NMR experiments distinguish between conformational flexibility and stereoisomerism.
  • X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis, as demonstrated in epibatidine synthesis .
  • Hybrid Validation : Computational NMR chemical shift prediction (e.g., using Gaussian or ORCA) reconciles experimental data with theoretical models .

Q. What role do steric and electronic effects play in the reactivity of the carbamate group within the bicyclo[2.2.1]heptane system?

  • Methodological Answer :

  • Steric Effects : The bicyclic framework restricts access to the carbamate’s carbonyl group, favoring nucleophilic attack at less hindered positions. Steric maps generated via molecular modeling (e.g., PyMol) guide functionalization strategies .
  • Electronic Effects : Electron-withdrawing substituents on the bicyclic ring modulate carbamate reactivity. Hammett plots correlate substituent effects with reaction rates in SN2 mechanisms .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between HPLC purity data and COA documentation?

  • Methodological Answer :

  • Root Cause Analysis : Batch-to-batch variability in starting materials or incomplete BOC protection can lead to impurities.
  • Resolution : Cross-check with orthogonal methods (e.g., GC-MS for volatile byproducts) and repeat HPLC under gradient elution conditions to separate co-eluting peaks .

Experimental Design Considerations

Q. What reactor designs are optimal for scaling up bicyclo[2.2.1]heptane carbamate synthesis?

  • Methodological Answer :

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic cyclization steps, minimizing side reactions.
  • Microreactors : Ideal for kinetic studies of fast reactions (e.g., lithiation steps using 5-lithio-2-chloropyridine) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
Reactant of Route 2
Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate

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